molecular formula C22H19Cl2NO3 B1208722 Fendona CAS No. 72204-44-5

Fendona

Cat. No. B1208722
CAS RN: 72204-44-5
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-DXCJPMOASA-N
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Description

Fendona is a fast-acting pyrethroid insecticide that quickly and effectively eliminates disease-causing insects . It is used worldwide as a standard insecticide to control almost all flying and crawling insects . The active ingredient in Fendona is alpha-cypermethrin .


Physical And Chemical Properties Analysis

Fendona is a liquid with a white color and is odorless . It has a pH value of approximately 6 - 8 (10 g/l, 20 °C), a freezing point of -5.9 °C, and a boiling point of approximately 100 °C (1.013 hPa) .

Scientific Research Applications

Control of Nuisance Ants

Fendona has been used in studies to control nuisance ants. In a study conducted in 2015, Fendona CS was applied around homes to evaluate its residual efficacy against nuisance ants under field conditions . The study found that Fendona CS significantly reduced the ant population compared to untreated areas, with the highest rate of Fendona CS producing the highest reduction in mean population of ants consistently through 6 weeks after treatment .

Indoor Residual Sprays for Public Health

Fendona is a fast-acting pyrethroid insecticide that quickly and effectively eliminates disease-causing insects . With its active ingredient alpha-cypermethrin, Fendona is one of the most effective indoor residual sprays for protecting public health in regions where malaria and other vector-borne diseases are present .

Malaria Control

Fendona is used for indoor residual spray treatments (IRS) and is applied to walls and other surface areas where mosquitoes land . Its crystalline particles adhere to bare wood, glass, brick, concrete, and masonry, making it effective on virtually any surface . Fendona is also WHO PQ listed for malaria control .

Use in Long-Lasting Insecticidal Mosquito Nets

Fendona is used in long-lasting insecticidal nets (LLIN) to reduce malaria illness . It is the key ingredient in BASF’s Interceptor bed nets .

Urban Pest Control

Fendona is used by pest management professionals around the globe to control a wide spectrum of insects, including nuisance pests such as flies, cockroaches, bedbugs, and fleas . It is approved for professional use in kitchens, restaurants, and food storage and processing areas .

Comparative Efficacy Studies

Fendona has been used in comparative efficacy studies. For instance, a study showed that Fendona 6SC® kit and the Interceptor® bednets have exhibited consistent comparable efficacy in the laboratory compared to the well known and in use K-O TAB® kit and PermaNet® bednets .

Safety And Hazards

Fendona is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It may also cause paraesthesia . It’s recommended to avoid release to the environment and to wear protective gloves, protective clothing, and eye protection or face protection .

Future Directions

Fendona is currently used for indoor residual spray treatments and is applied to walls and other surface areas where mosquitoes land . It’s also used in long-lasting insecticidal nets (LLIN) which can reduce malaria illness by 90 per cent in areas of high transmission . In the future, it may continue to be used in these applications and potentially in new ones as well.

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-DXCJPMOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017924
Record name cis-Cypermethrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]
Record name alpha-Cypermethrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Boiling Point

200 °C @ 0.07 mm Hg
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C.
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.28 g/ml @ 20 °C
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C
Record name alpha-Cypermethrin
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.
Record name ALPHACYPERMETHRIN
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Product Name

alpha-Cypermethrin

Color/Form

Viscous yellowish brown semisolid mass., Colorless crystals

CAS RN

211504-93-7, 72204-44-5, 67375-30-8
Record name cis-Cypermethrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyano-3-phenoxybenzyl [1S-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.487
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel
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Record name ALPHACYPERMETHRIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

78-81 °C
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a dry nitrogen atmosphere a mixture of sodium cyanide (5.9 g, 0.12 mole) and 1,4-diazabicyclo[2.2.2]octane (0.22 g, 0.002 mole) in 10 grams of water was stirred at room temperature. During a one hour period a solution of 3-phenoxybenzaldehyde (20.6 g, 0.1 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (24.1 g, 0.105 mole) in 120 ml of n-octane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for one hour. An aqueous solution containing 20% sodium carbonate was added to the reaction mixture and the total warmed to 60°. The organic phase was separated and washed with water, dried over anhydrous magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 1, to a mixture of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (50 mmol), 3-phenoxybenzaldehyde (9.90 g, 50 mmol), N-methylpyrrolidinone (10 g) and "mixed" picolines (8.5 g) in toluene is added sodium cyanide (2.57 g, 52.5 mmol), followed ca. 3 hours later by slow addition of methanesulfonyl chloride (6.87 g, 60 mmol). The reaction mixture is worked up and the solvent is removed to give α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
[Compound]
Name
picolines
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fendona

Citations

For This Compound
468
Citations
MA Ansari, RK Razdan - Journal of vector borne diseases, 2003 - Citeseer
Bio-efficacy and operational feasibility of alphacypermethrin treated nets was evaluated in certain villages of District Ghaziabad (UP). Results revealed that poly-filament nylon nets …
Number of citations: 29 citeseerx.ist.psu.edu
E Chirebvu, L Nzira - The Central African Journal of Medicine, 2000 - europepmc.org
… Average time taken to knock down the median mosquito progressed from 2.3 minutes to 13.0 minutes for Fendona Dry 15% and from 4.1 minutes to 7.8 minutes for Fendona 6% SC …
Number of citations: 6 europepmc.org
A Badolo, WM Guelbéogo, AB Tiono, A Traoré… - Parasitology …, 2014 - Springer
… Fendona 6SC® treated bednets and the KO TAB® treated bednets [79.4 % confidence limits (CL) (73.9–84.6) and 74 % CL (68.3–80.0), respectively]. However, the Fendona … Fendona …
Number of citations: 8 link.springer.com
A Badolo, WM Guelbeogo, AB Tiono… - Journal of Vector …, 2012 - mrcindia.org
… , like KO TAB® by Bayer22 and the new kit Fendona 6SC® from BASF, to treat bednets at home. … In this study, we investigated the effectiveness of the Fendona 6SC® impregnation kit …
Number of citations: 5 www.mrcindia.org
MCS Wardoyo, I Indasah - Journal for Quality in Public Health, 2021 - jqph.org
AIM Research developed a theoretical model of the Fendona® 30 EC Curtain based on intervention. The model was developed to enhance understanding of the community's …
Number of citations: 2 jqph.org
MA Ansari, RK Razdan - Indian journal of malariology, 2002 - europepmc.org
Operational feasibility and bio-efficacy of alphacypermethrin treated curtains was evaluated in slum settlements of Andrews Ganj, New Delhi. Jute curtains treated with …
Number of citations: 5 europepmc.org
BM Zhang, RD Xue, YF Zeng, RM Xu… - Chinese Journal of …, 1990 - cabdirect.org
Adults of C. pipiens pallens were exposed to low dosages (0.0025-0.000005 ppm) of Fendona [alpha-cypermethrin] either by topical application or by immersion for 1 h, and larvae …
Number of citations: 1 www.cabdirect.org
H Ahmad, TT How, TC Chi, H Dieng… - Proceedings of The …, 2012 - jurnal.unsyiah.ac.id
… The LD50 values for Fendona® in both treatment was lowers compared with malathion, which means that alphacypermethrin is more toxic than malathion. Different with the test on …
Number of citations: 2 jurnal.unsyiah.ac.id
S Basnet, RW Davis, RB Narain… - Arthropod Management …, 2016 - academic.oup.com
Ants are nuisance household pests. Insecticide baits, dusts, and liquid sprays are commonly used to control them. The objective of this study was to evaluate residual efficacy of two …
Number of citations: 4 academic.oup.com
XP Zeng, Y Ma, SQ Xue - … ji Kongzhi Zazhi= Chinese Journal of …, 2000 - cabdirect.org
… 5 [(1R)-cis-trans-isomer of phenothrin] and Fendona SC 1.5 [alpha-cypermethrin] on a three-… of Pesguard and Fendona was found to be 3 months for M. domestica, and Fendona was …
Number of citations: 2 www.cabdirect.org

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